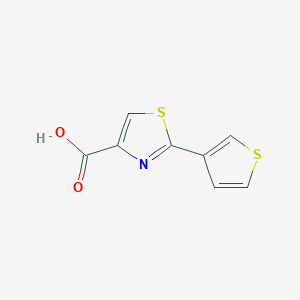![molecular formula C9H13N3O2S B2549656 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034593-07-0](/img/structure/B2549656.png)
5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a derivative of the pyrazolo[1,5-a]pyrazine class, which is known for its potential biological activities. The presence of the cyclopropylsulfonyl group suggests that it may have unique chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of related compounds involves the 1,3-dipolar cycloaddition of diazoalkanes to enantiopure substrates, which can lead to the formation of pyrazolines with high selectivity and yields . Additionally, the synthesis of cycloalkane-annelated 3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidines has been reported, which involves the creation of novel ligands for the 5-HT6 receptors . These methods could potentially be adapted for the synthesis of 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine by incorporating the appropriate cyclopropylsulfonyl group at the relevant step in the synthesis.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrazine derivatives is characterized by a fused bicyclic ring system. The presence of a sulfonyl group can influence the electronic distribution and steric hindrance within the molecule, which can affect its reactivity and interaction with biological targets . The cyclopropyl group is known to impart rigidity to the molecular structure, which could influence the biological activity of the compound.
Chemical Reactions Analysis
Pyrazoline and pyrazole derivatives are known to undergo various chemical reactions, including cyclocondensations with hydrazines, which can lead to the regioselective synthesis of pyrazole derivatives . The reactivity of these compounds can be influenced by the nature of substituents, which can be exploited to synthesize a wide range of derivatives with different properties and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrazine derivatives are influenced by their polyfunctional nature. For instance, tetrahydropyrido[2,3-b]pyrazine scaffolds can be synthesized with various substituents, demonstrating the versatility of these compounds in chemical synthesis . The presence of a sulfonyl group can affect the solubility and stability of the compound, while the cyclopropyl group can influence its conformational rigidity .
Applications De Recherche Scientifique
Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial efficacy of pyrazole derivatives containing sulfonamide or similar moieties. For example, compounds have been developed to target a range of bacterial and fungal strains, demonstrating significant antimicrobial properties (Kendre et al., 2013; Elgemeie et al., 2017). These studies underscore the potential of sulfonamide-pyrazole conjugates in developing new antimicrobial agents.
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, certain synthesized compounds were found to exhibit potent anti-inflammatory effects, underscoring their therapeutic potential in inflammation-related disorders (Kendre et al., 2013).
Anticancer Activity
Additionally, some pyrazole derivatives have been investigated for their anticancer activities. Through various synthetic routes, compounds have been evaluated against different cancer cell lines, showing promising anticancer efficacy (Nimbalkar et al., 2017). This research avenue is particularly compelling, suggesting the potential role of such compounds in cancer therapy.
Propriétés
IUPAC Name |
5-cyclopropylsulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c13-15(14,9-1-2-9)11-5-6-12-8(7-11)3-4-10-12/h3-4,9H,1-2,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJFQIVCCBLUCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN3C(=CC=N3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

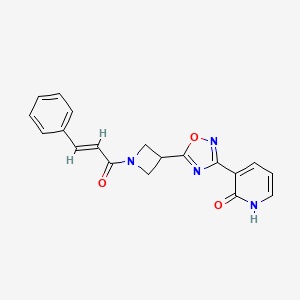
![3-[(2-Chlorophenyl)methyl]azetidine hydrochloride](/img/structure/B2549576.png)
![N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2549577.png)
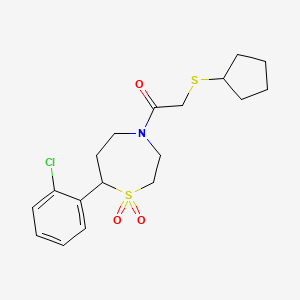
![4-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2549580.png)
![Tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2549581.png)
![(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2549584.png)
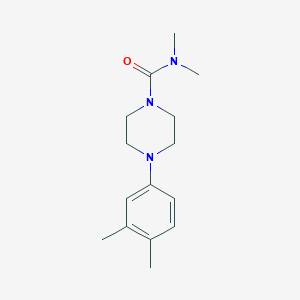

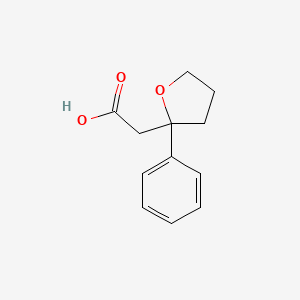
![N-[(3-Methoxy-6-methylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2549589.png)
![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2549591.png)
